molecular formula C7H5BF5NO2 B6350611 [5-(pentafluoroethyl)pyridin-3-yl]boronic acid CAS No. 2096331-80-3

[5-(pentafluoroethyl)pyridin-3-yl]boronic acid

Cat. No.: B6350611
CAS No.: 2096331-80-3
M. Wt: 240.93 g/mol
InChI Key: BQJMJDLJZZAGRG-UHFFFAOYSA-N
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Description

[5-(Pentafluoroethyl)pyridin-3-yl]boronic acid is a boronic acid derivative characterized by the presence of a pentafluoroethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(pentafluoroethyl)pyridin-3-yl]boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation, which uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(Pentafluoroethyl)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.

Scientific Research Applications

[5-(Pentafluoroethyl)pyridin-3-yl]boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which [5-(pentafluoroethyl)pyridin-3-yl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pentafluoroethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of a pyridine ring.

    3-Methoxyphenylboronic acid: Contains a methoxy group on the phenyl ring, offering different reactivity and applications.

    Pinacol boronic esters: These esters are commonly used in organic synthesis and have different stability and reactivity profiles compared to boronic acids.

Uniqueness

[5-(Pentafluoroethyl)pyridin-3-yl]boronic acid is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic properties and enhances the compound’s stability. This makes it particularly valuable in applications requiring high reactivity and stability, such as in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

[5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF5NO2/c9-6(10,7(11,12)13)4-1-5(8(15)16)3-14-2-4/h1-3,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJMJDLJZZAGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(C(F)(F)F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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